Product packaging for 2-Aminospiro[3.5]nonane-2-carboxylic acid(Cat. No.:CAS No. 1706434-87-8)

2-Aminospiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2533659
CAS No.: 1706434-87-8
M. Wt: 183.251
InChI Key: ZEVOQISSNBUSTP-UHFFFAOYSA-N
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Description

Classification and Structural Features within Spirocyclic Amino Acid Chemistry

From a classification standpoint, 2-Aminospiro[3.5]nonane-2-carboxylic acid belongs to the category of conformationally restricted, non-canonical α-amino acids. nih.govlifechemicals.com Its structure is defined by two rings joined at a single, shared carbon atom, known as the spiro atom. tandfonline.com In this specific case, the scaffold consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring, forming a spiro[3.5]nonane system. The amino and carboxylic acid groups are attached to one of the cyclobutane carbons, making it an alpha-amino acid.

This spirocyclic structure results in several key features:

Rigidity: The fused ring system severely restricts bond rotation, locking the molecule into a well-defined three-dimensional shape. tandfonline.com This is in stark contrast to the flexibility of many natural amino acids.

Three-Dimensionality: The spirocyclic core forces substituents into specific spatial orientations, projecting them in multiple dimensions. tandfonline.comrsc.org This is a significant departure from the often "flat" nature of aromatic compounds used in drug discovery. tandfonline.com

High Fsp3 Character: The molecule is rich in sp3-hybridized carbon atoms (carbons with single bonds), a feature that has been correlated with higher success rates in clinical drug development. bldpharm.com

Physicochemical Properties of this compound
PropertyValue
CAS Number1706434-87-8
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol

Significance of Spirocyclic Scaffolds in Modern Chemical Biology

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry and chemical biology. rsc.org Their unique architecture offers solutions to several challenges faced in the design of bioactive molecules. The move away from flat, aromatic structures towards more three-dimensional molecules, a concept often called "escaping from flatland," has highlighted the importance of scaffolds like spirocycles. univ.kiev.ua

The inherent rigidity of spirocycles can lead to improved binding affinity for biological targets, as less conformational entropy is lost upon binding. rsc.org This rigidity also helps in achieving higher selectivity, as the molecule's shape is pre-organized to fit a specific target, reducing off-target interactions. tandfonline.com Furthermore, incorporating spirocyclic motifs can enhance a molecule's physicochemical properties. bldpharm.com For instance, they can improve metabolic stability, increase aqueous solubility, and optimize lipophilicity, all of which are critical for the development of effective therapeutic agents. tandfonline.comtandfonline.com

Comparison of Molecular Scaffolds
FeatureAcyclic/Flexible ScaffoldsSpirocyclic Scaffolds
Conformational FreedomHighLow (Rigid)
Three-DimensionalityVariableHigh (Defined)
Binding AffinityPotentially lower due to entropy lossPotentially higher due to pre-organization
SelectivityMay be lowerOften higher
Metabolic StabilityOften lowerGenerally improved

Historical Context of Constrained Amino Acid Research

The field of constrained amino acid research emerged from the broader study of peptides and proteins. Early research focused on the 20 proteinogenic amino acids. However, scientists soon sought to create "unnatural" or "non-canonical" amino acids to probe and manipulate biological systems in ways that nature's toolkit did not allow. nih.govnih.govportlandpress.com The initial goals were to introduce specific labels, create more stable peptides, and understand the relationship between peptide conformation and biological activity.

This led to the development of conformationally constrained amino acids, which are designed to reduce the flexibility of the peptide backbone. enamine.netnih.gov By incorporating these rigid building blocks, researchers could force a peptide into a specific secondary structure, such as a β-turn or a helix. enamine.net This strategy proved invaluable for designing peptidomimetics with enhanced potency and stability. lifechemicals.com The design of constrained amino acids has evolved from simple modifications, like N-methylation or the introduction of cyclopropane (B1198618) rings, to the synthesis of highly complex and rigid scaffolds, such as the spirocyclic systems seen in this compound. researchgate.net This progression reflects an ongoing effort to gain precise control over molecular shape to better understand and modulate biological function. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B2533659 2-Aminospiro[3.5]nonane-2-carboxylic acid CAS No. 1706434-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminospiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10(8(12)13)6-9(7-10)4-2-1-3-5-9/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOQISSNBUSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminospiro 3.5 Nonane 2 Carboxylic Acid

Strategic Approaches to Spiro[3.5]nonane Core Formation

The construction of the spiro[3.5]nonane skeleton is the foundational step in the synthesis of 2-Aminospiro[3.5]nonane-2-carboxylic acid. Various synthetic strategies can be employed to create this bicyclic system, which features a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom.

Cyclization Reactions in Spiro System Construction

Intramolecular cyclization reactions are a powerful tool for the formation of spirocyclic systems. One plausible approach to the spiro[3.5]nonane core involves the cyclization of a suitably functionalized cyclohexyl precursor. For instance, a classic route to the closely related 2-spiro[3.5]nonanecarboxylic acid, a potential precursor to the target amino acid, has been documented. caltech.edu This synthesis begins with the condensation of ethyl cyanoacetate (B8463686) with cyclohexanone (B45756), followed by a Michael addition with ethyl acrylate. Subsequent Dieckmann condensation of the resulting adipate (B1204190) derivative would lead to a β-keto ester, which after hydrolysis and decarboxylation, could yield spiro[3.5]nonan-2-one. This ketone is a critical intermediate for the introduction of the amino and carboxyl groups.

Another cyclization strategy involves the intramolecular [2+2] cycloaddition of a tethered diene, although this is less commonly reported for the specific spiro[3.5]nonane system. More prevalent are methods involving ring expansion or contraction of existing cyclic systems to generate the desired spirocyclic core.

Multi-Component Reactions for Diverse Functionalization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a direct multi-component synthesis of this compound has not been explicitly detailed in the literature, the principles of MCRs can be applied to its synthesis. For instance, a one-pot reaction involving a cyclohexanone derivative, a cyanide source, and an ammonium (B1175870) source, characteristic of a Strecker or Bucherer-Bergs reaction, could theoretically construct the α-amino nitrile or hydantoin (B18101) precursor directly on a pre-formed spiro[3.5]nonan-2-one.

The key challenge lies in the initial availability of spiro[3.5]nonan-2-one. Once obtained, this spirocyclic ketone can serve as the carbonyl component in well-established MCRs for amino acid synthesis.

Exploitation of [2+2] Cycloaddition Strategies

[2+2] Cycloaddition reactions provide a direct method for the construction of four-membered rings. The synthesis of the spiro[3.5]nonane core can be envisioned through the [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent with an exocyclic methylene (B1212753) cyclohexane. This approach would directly generate the spiro[3.5]nonan-2-one intermediate.

For example, the reaction of dichloroketene, generated in situ from trichloroacetyl chloride and zinc, with methylenecyclohexane (B74748) could yield a dichlorinated spiro[3.5]nonan-2-one. Subsequent reductive dehalogenation would then provide the desired spiro[3.5]nonan-2-one. This ketone is the pivotal precursor for subsequent conversion to the target amino acid.

Stereoselective Synthesis and Enantiomeric Control

The C2 carbon of this compound is a stereocenter, making the development of stereoselective synthetic routes crucial for accessing enantiomerically pure forms of the molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a well-established method for controlling stereochemistry in the synthesis of α-amino acids. In the context of this compound, a chiral auxiliary could be employed during the introduction of the amino group.

One potential strategy involves the use of a chiral amine in a modified Strecker synthesis. Starting from spiro[3.5]nonan-2-one, reaction with a chiral amine, such as (R)- or (S)-α-phenylethylamine, and a cyanide source would lead to the formation of diastereomeric α-aminonitriles. These diastereomers could then be separated by chromatography or crystallization, followed by hydrolysis of the nitrile and removal of the chiral auxiliary to yield the enantiomerically enriched target amino acid. The choice of chiral auxiliary and reaction conditions would be critical in maximizing the diastereoselectivity of the cyanide addition.

Chiral AuxiliaryPotential ApplicationExpected Outcome
(R)-α-PhenylethylamineAsymmetric Strecker SynthesisFormation of diastereomeric α-aminonitriles
Evans AuxiliariesAsymmetric alkylation of a glycine (B1666218) enolate equivalentIntroduction of the spiro[3.5]nonane moiety with stereocontrol
Schöllkopf's Bis-lactim EtherAsymmetric synthesis of α-amino acidsDiastereoselective alkylation with a spiro[3.5]nonane electrophile

Asymmetric Catalysis in Spiro-Fused Systems

Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. The enantioselective synthesis of this compound could potentially be achieved through a catalytic asymmetric Strecker reaction.

This would involve the reaction of spiro[3.5]nonan-2-one with a cyanide source in the presence of a chiral catalyst. Chiral catalysts, such as those based on salen, thiourea, or BINOL derivatives, have been successfully employed in the asymmetric Strecker synthesis of various α-amino acids. The catalyst would facilitate the enantioselective addition of cyanide to the imine intermediate formed in situ, leading to an enantiomerically enriched α-aminonitrile. Subsequent hydrolysis would then afford the desired enantiomer of this compound. The development of a catalyst system that is effective for the sterically demanding spiro[3.5]nonan-2-one substrate would be a key aspect of this approach.

Catalytic SystemReaction TypePotential for Stereocontrol
Chiral Salen-Metal ComplexAsymmetric Strecker ReactionEnantioselective cyanide addition to the imine
Chiral Phase-Transfer CatalystAsymmetric AlkylationEnantioselective alkylation of a glycine Schiff base
Chiral Brønsted AcidAsymmetric Pictet-Spengler ReactionEnantioselective cyclization to form a related spirocyclic system

Introduction and Transformation of Amino and Carboxylic Acid Moieties

The simultaneous or sequential installation of the amino and carboxylic acid groups at the C2 position of the spiro[3.5]nonane skeleton is the central challenge in synthesizing the target molecule. Classical methods for α-amino acid synthesis, starting from a ketone precursor, are highly applicable. In this context, the key starting material is spiro[3.5]nonan-2-one.

Direct Amination and Carboxylation Protocols

Direct protocols allow for the concurrent formation of the amino and carboxyl functionalities from a carbonyl group. Two of the most effective and well-established methods are the Strecker synthesis and the Bucherer-Bergs reaction. wikipedia.orgwikipedia.org Both methods proceed through a multicomponent reaction involving the ketone, a cyanide source, and an ammonia (B1221849) source. alfa-chemistry.commasterorganicchemistry.com

The Strecker synthesis involves the reaction of spiro[3.5]nonan-2-one with an ammonium salt (like ammonium chloride) and a cyanide salt (like potassium cyanide). masterorganicchemistry.com The reaction proceeds via the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the final α-amino acid. wikipedia.orgyoutube.com The use of ketones in the Strecker synthesis directly leads to the formation of α,α-disubstituted amino acids. wikipedia.org

The Bucherer-Bergs reaction provides an alternative route, reacting the ketone with ammonium carbonate and a cyanide source. wikipedia.orgorganic-chemistry.org This one-pot reaction forms a hydantoin intermediate (a spiro-imidazolidine-2,4-dione). alfa-chemistry.comnih.gov Subsequent hydrolysis of the hydantoin ring yields the desired this compound. This method is often favored for its operational simplicity and good yields with sterically hindered ketones. wikipedia.orgalfa-chemistry.com

Table 1: Comparison of Direct Amination and Carboxylation Protocols
ProtocolKey ReagentsIntermediateFinal StepKey Advantages
Strecker SynthesisSpiro[3.5]nonan-2-one, NH₄Cl, KCNα-AminonitrileNitrile HydrolysisVersatile and widely applicable for α,α-disubstituted amino acids. wikipedia.orgmasterorganicchemistry.com
Bucherer-Bergs ReactionSpiro[3.5]nonan-2-one, (NH₄)₂CO₃, KCNHydantoinHydantoin HydrolysisGood yields for ketones, operationally simple one-pot procedure. wikipedia.orgalfa-chemistry.com

Functional Group Interconversions at the Spirocenter

Beyond direct installation, the amino and carboxylic acid groups can be generated through the transformation of other functionalities at the spirocyclic C2 position. This approach offers alternative synthetic routes that may be advantageous depending on the availability of starting materials or the desire to introduce specific stereochemistry.

One potential pathway begins with the formation of the α-hydroxy acid analog. Spiro[3.5]nonan-2-one can be converted to its corresponding cyanohydrin by treatment with a cyanide source. Subsequent hydrolysis of the nitrile group would yield 2-hydroxy-spiro[3.5]nonane-2-carboxylic acid. The hydroxyl group can then be converted to an amino group through a series of standard organic transformations. This may involve conversion to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) and subsequent reduction to the amine.

Alternatively, functionalization strategies developed for other spirocyclic systems could be adapted. For instance, methods involving the modification of existing spirocyclic cores, such as those used in the synthesis of spiro heterocyclic steroids or other complex natural products, highlight the potential for late-stage functionalization at the spirocenter. beilstein-journals.org

Scalable Synthetic Routes and Process Optimization

Transitioning from laboratory-scale synthesis to large-scale production requires careful optimization of the chosen synthetic route. For both the Strecker and Bucherer-Bergs reactions, several factors must be considered to ensure safety, efficiency, and cost-effectiveness. rsc.orgnih.gov

Reagent Selection and Safety: The use of hydrogen cyanide or metal cyanides like KCN poses significant safety risks. masterorganicchemistry.com On a large scale, substituting hydrogen cyanide gas with easier-to-handle cyanide salts is a critical safety measure. sigmaaldrich.com The use of trimethylsilyl (B98337) cyanide (TMSCN) in the Strecker reaction is another alternative that can sometimes improve reaction conditions, although it adds to the cost. mdpi.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial. The Bucherer-Bergs reaction, for example, can be run under pressure to improve yields and reaction rates. wikipedia.org Solvent choice is also critical; aqueous ethanol (B145695) is commonly used, but other solvent systems may improve solubility and product isolation. wikipedia.org

Purification: Developing a robust purification protocol that avoids chromatography is essential for scalability. Direct crystallization of the final amino acid or an intermediate salt is the preferred method. For the Strecker synthesis, the intermediate α-aminonitrile may be isolated and purified before hydrolysis, or the reaction can proceed as a one-pot process to the final product.

Flow Chemistry: Modern process optimization often involves the implementation of continuous flow chemistry. amidetech.comchimia.ch Flow reactors offer significant advantages in terms of safety, particularly when handling hazardous reagents like cyanides. durham.ac.uk They also provide precise control over reaction parameters, leading to improved consistency and yield. nih.gov An automated flow process could be designed for either the Strecker or Bucherer-Bergs synthesis, minimizing manual handling and enabling on-demand production. amidetech.com

Table 2: Process Optimization Strategies for Scalable Synthesis
ParameterBatch Chemistry ConsiderationFlow Chemistry AdvantageReference
Reagent Handling (Cyanide)Use of salts (KCN, NaCN) over HCN gas. Careful addition and quench procedures.Enclosed system minimizes exposure. Small reaction volumes enhance safety. durham.ac.uk
Temperature ControlPotential for hotspots in large reactors. Requires efficient cooling/heating.Superior heat exchange due to high surface-area-to-volume ratio. amidetech.com
MixingMechanical stirring, potential for heterogeneity.Efficient mixing due to small channel dimensions. amidetech.com
PurificationBatch crystallization or chromatography.Potential for in-line purification/crystallization modules. durham.ac.uk
ScalabilityRequires larger reactors and significant process redevelopment ("scaling up").Achieved by running the system for longer periods ("scaling out"). rsc.org

Chemical Reactivity and Derivatization of 2 Aminospiro 3.5 Nonane 2 Carboxylic Acid

Reactivity of the Primary Amino Group

The primary amino group in 2-Aminospiro[3.5]nonane-2-carboxylic acid serves as a key site for a variety of chemical transformations, acting as a nucleophile and being susceptible to oxidation.

Oxidation Pathways and Nitrogen-Containing Derivatives

The primary amino group of the compound can undergo oxidation to yield various nitrogen-containing derivatives. Common oxidation pathways can lead to the formation of nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. The initial oxidation of a primary amine often yields a nitroso compound, which can be further oxidized to a nitro compound.

Nucleophilic Substitution Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the primary amino group, allowing it to participate in a range of substitution reactions. It can react with electrophiles such as alkyl halides to form secondary and tertiary amines, or with acyl halides and anhydrides to form amides. This reactivity is fundamental to incorporating the spirocyclic scaffold into larger molecules. For instance, the reaction with acid chlorides is a common and efficient method for preparing amides. libretexts.orglibretexts.org

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is another versatile functional group within the molecule, enabling reductions, conversions to various derivatives, and participation in nucleophilic acyl substitution reactions.

Reduction to Corresponding Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to form the corresponding primary alcohol or aldehyde.

Alcohol Formation : Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids directly to primary alcohols. chemistrysteps.comlibretexts.org Borane (BH₃) is another effective reagent for this transformation and offers high chemoselectivity. nih.gov

Aldehyde Formation : The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are generally more reactive than carboxylic acids and are thus susceptible to further reduction to the alcohol. chemistrysteps.comlibretexts.org Therefore, stopping the reduction at the aldehyde stage requires carefully chosen reagents and conditions. The reaction with LiAlH₄, for example, proceeds through an aldehyde intermediate which is immediately reduced further and cannot be isolated. libretexts.org

Formation of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides)

One of the most important aspects of carboxylic acid reactivity is its conversion into other related functional groups, known as carboxylic acid derivatives.

Esters : Esters can be synthesized through the Fischer esterification reaction, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-controlled process where the use of excess alcohol can drive the reaction toward the ester product. masterorganicchemistry.com

Amides : The direct conversion of a carboxylic acid to an amide by reaction with an amine is often difficult because the basic amine tends to deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures to dehydrate the salt, or by using coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.orgyoutube.com A more common laboratory method is the indirect conversion via a more reactive derivative, such as an acid chloride, which readily reacts with ammonia (B1221849) or primary/secondary amines to yield amides. libretexts.orgvanderbilt.edu

Acid Halides : Acid chlorides, which are highly reactive and useful synthetic intermediates, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgunizin.orgyoutube.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orgunizin.org

Functional GroupReaction TypeReagent(s)Product
Primary AmineOxidationOxidizing AgentsNitroso/Nitro Compounds
Carboxylic AcidReduction to AlcoholLiAlH₄ or BH₃Primary Alcohol
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmide Formation (via Acid Chloride)1) SOCl₂ 2) Amine (NH₃, RNH₂, R₂NH)Amide
Carboxylic AcidAcid Halide FormationSOCl₂ or PBr₃Acid Chloride or Acid Bromide

Nucleophilic Acyl Substitution Mechanisms

The formation of carboxylic acid derivatives proceeds through a common mechanistic pathway known as nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.org This mechanism is distinct from the nucleophilic addition reactions characteristic of aldehydes and ketones. uomustansiriyah.edu.iq

The process occurs in two main stages:

Nucleophilic Addition : The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid or its derivative. This breaks the carbon-oxygen π bond and forms a tetrahedral intermediate. vanderbilt.eduuomustansiriyah.edu.iq

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. vanderbilt.eduuomustansiriyah.edu.iq

Acid chlorides > Acid anhydrides > Esters > Amides vanderbilt.edu

Acid chlorides are the most reactive because the chloride ion is an excellent leaving group. vanderbilt.edu In contrast, amides are the least reactive due to significant resonance stabilization and the poor leaving group ability of the amide ion. vanderbilt.edu For a carboxylic acid itself, the -OH group is a poor leaving group; therefore, it must be protonated by an acid catalyst or converted to a better leaving group (as in the formation of an acid chloride) to facilitate substitution. libretexts.org

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatization for Conjugation and Probe Design

The principles of selective derivatization are well-established in peptide chemistry and bioconjugation. These strategies typically rely on orthogonal protecting groups, which allow for the independent modification of the amino and carboxylic acid functionalities of an amino acid. For instance, the amino group might be protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, while the carboxylic acid is protected as a tert-butyl (tBu) ester, which is acid-labile. This allows for the selective deprotection and subsequent reaction of one group while the other remains protected.

Following the selective deprotection of the amino group, it can be acylated with a variety of molecules, such as fluorescent dyes, biotin, or linkers for attachment to larger biomolecules. Conversely, selective deprotection of the carboxylic acid would allow for its activation, commonly with carbodiimides, to form an amide bond with an amine-containing molecule of interest.

While these general methodologies are applicable to amino acids, the specific reaction conditions, efficiency, and potential steric hindrance effects for this compound have not been documented. Research on similar but distinct spirocyclic structures, such as 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has focused on the synthesis of functionalized derivatives for drug design, rather than providing concrete examples of conjugation to reporter molecules or biomolecules.

Due to the absence of specific research data, a detailed discussion of reaction schemes, purification methods, and characterization of conjugates and probes derived from this compound cannot be provided at this time. The generation of interactive data tables with research findings is also not possible. Further experimental studies are required to elucidate the chemical reactivity and potential applications of this unique spirocyclic amino acid in the fields of bioconjugation and chemical biology.

Spectroscopic and Analytical Characterization of 2 Aminospiro 3.5 Nonane 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Aminospiro[3.5]nonane-2-carboxylic acid and its derivatives, ¹H NMR and ¹³C NMR are fundamental for confirming the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of derivatives of 2-azaspiro[3.5]nonane-1-carboxylic acid, a structurally related compound, the ¹H NMR spectra exhibit characteristic signals for the protons of the spirocyclic system. For instance, in a tert-butyl-1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate derivative, the aldehyde proton appears as a singlet at δ 9.71 ppm. The protons of the azetidine (B1206935) and oxane rings show complex multiplets in the upfield region, typically between δ 1.73 and δ 4.32 ppm.

A representative ¹H NMR data table for a derivative, tert-butyl-1-formyl-2-azaspiro[3.5]nonane-2-carboxylate, is presented below.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.71s1HAldehyde proton (-CHO)
4.32s1HAzetidine ring proton
4.00s2HAzetidine ring protons
2.31q1HCyclohexane (B81311) ring proton
2.26-2.10m2HCyclohexane ring protons
2.02-1.73m3HCyclohexane ring protons
1.44s9Htert-Butyl protons

s = singlet, q = quartet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For carboxylic acids, the carbonyl carbon typically resonates in the highly deshielded region of the spectrum, around 160-180 ppm. The spiro carbon atom in spirocyclic compounds also has a characteristic chemical shift.

Carbon TypeTypical Chemical Shift (δ) ppm
Carboxylic Acid Carbonyl (C=O)160-180
Spiro Carbon40-60
Cyclobutane (B1203170) Ring Carbons20-50
Cyclohexane Ring Carbons20-40

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other. HSQC experiments correlate proton signals with their directly attached carbon signals. These techniques would be crucial for unambiguously assigning all the proton and carbon signals in the complex spirocyclic structure of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acids. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For derivatives of related spirocyclic compounds, such as tert-butyl-1-formyl-2-azaspiro[3.5]nonane-2-carboxylate, a common fragment observed is the loss of the tert-butyl group [M-(t-Bu)]⁺. mdpi.com In the positive ion mode, this compound would be expected to show a prominent ion at m/z corresponding to its protonated form.

A table summarizing the expected and observed mass spectrometry data for a related derivative is shown below.

CompoundIonization ModeCalculated m/zFound m/zIon
tert-butyl-1-formyl-2-azaspiro[3.5]nonane-2-carboxylateAPEI169.18169.1[M-(t-Bu)]⁺
tert-butyl-1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylateAPCI172.2172.0[M-(t-Bu)+H]⁺

APEI = Atmospheric Pressure Electron Ionization, APCI = Atmospheric Pressure Chemical Ionization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, both Fourier-Transform Infrared (FT-IR) and Linear-Dichroic Infrared (IR-LD) spectroscopy would provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the amino and carboxylic acid groups. Due to the presence of both an acidic (–COOH) and a basic (–NH2) group, the compound will likely exist as a zwitterion in the solid state, which will influence the vibrational frequencies.

Key expected FT-IR absorption bands include:

O–H and N–H Stretching: A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹. libretexts.orglibretexts.org This band arises from the overlapping stretching vibrations of the O–H bond in the carboxylic acid and the N–H bonds of the amino group, as well as the N⁺–H stretching of the ammonium (B1175870) group in the zwitterionic form. libretexts.orglibretexts.org The significant broadening is a result of extensive intermolecular hydrogen bonding. spectroscopyonline.com

C–H Stretching: Sharp to medium intensity bands are expected between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C–H bonds within the cyclobutane and cyclohexane rings.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong indicator of its chemical environment. In its dimeric, hydrogen-bonded form, a strong absorption is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.org For the zwitterionic form, the asymmetric and symmetric stretching of the carboxylate group (COO⁻) would appear as two distinct bands, typically around 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively.

N–H Bending: The scissoring vibration of the primary amine (–NH₂) or ammonium (–NH₃⁺) group is expected to produce a medium to strong band in the 1650–1500 cm⁻¹ region.

C–O Stretching and O–H Bending: A medium to strong band between 1320 and 1210 cm⁻¹ is characteristic of the C–O stretching vibration coupled with O–H in-plane bending. spectroscopyonline.com

O–H Out-of-Plane Bending: A broad band of medium intensity may appear around 960–900 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded hydroxyl group of the carboxylic acid. spectroscopyonline.com

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O–H and N–H Stretching2500–3300Strong, Broad
C–H Stretching (Aliphatic)2850–3000Medium to Strong
C=O Stretching (Carboxylic Acid)~1710Strong
N–H Bending1500–1650Medium to Strong
C–O Stretching / O–H Bending1210–1320Medium to Strong
O–H Bending (Out-of-Plane)900–960Medium, Broad

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, liquid, or in solution) and the specific intermolecular interactions.

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Oriented Samples

IR-LD spectroscopy is a specialized technique used to determine the orientation of functional groups within a molecule, particularly in solid, oriented samples. If single crystals of this compound or its derivatives could be grown and oriented, IR-LD would provide detailed information about the spatial arrangement of the C=O, N-H, and O-H bonds relative to the crystal axes. This data is crucial for understanding the supramolecular structure and hydrogen bonding network in the solid state. The analysis of the dichroic ratios of the key vibrational bands would allow for the determination of the average orientation of these transition moments.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a successful crystallographic analysis would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the spirocyclic system, revealing the puckering of the cyclobutane and cyclohexane rings.

Zwitterionic State: Confirmation of the proton transfer from the carboxylic acid to the amino group, which is anticipated in the solid state.

Intermolecular Interactions: A detailed map of the hydrogen bonding network, showing how individual molecules interact with their neighbors. This would include hydrogen bonds between the ammonium group and the carboxylate, as well as potentially other C-H···O interactions.

While no published crystal structure for this compound is currently available, related spirocyclic structures have been characterized, providing a basis for what might be expected.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α, β, γ (°)90, >90, 90 (for Monoclinic)
Z (molecules/unit cell)4 or 8
Hydrogen Bonding MotifR²₂(8) ring (common for amino acids)

Note: These values are purely illustrative and based on typical ranges for similar organic molecules.

Other Analytical Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₀H₁₇NO₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₇NO₂) - Molecular Weight: 183.25 g/mol

ElementTheoretical Percentage (%)
Carbon (C)65.54
Hydrogen (H)9.35
Nitrogen (N)7.64
Oxygen (O)17.46

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of a compound.

Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point of this compound. As an amino acid, it is expected to have a relatively high melting point, likely accompanied by decomposition. The DSC curve would show an endothermic peak corresponding to the melting process.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset of decomposition would indicate its thermal stability. The final residual mass would also be determined. Based on studies of similar amino acid derivatives, thermal stability is influenced by the length of the hydrocarbon chain. researchgate.net

Table 5: Predicted Thermal Analysis Data for this compound

TechniqueParameterPredicted Observation
DSCMelting PointHigh, likely >200 °C, with decomposition.
TGADecomposition OnsetExpected to be stable up to a certain temperature, then decompose.
TGAMass LossCorresponds to the loss of gaseous fragments like CO₂, H₂O, and NH₃.

Computational Chemistry and Theoretical Investigations of 2 Aminospiro 3.5 Nonane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Aminospiro[3.5]nonane-2-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to model its electronic behavior. nih.gov

These studies yield critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic group and a positive potential (blue) near the amino group's hydrogen atoms, indicating sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical chemical shifts provide a powerful tool for assigning signals in experimental NMR spectra, which is crucial for verifying the molecule's complex three-dimensional structure. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their interactions with other systems, which is particularly important for understanding their biological context.

Due to the presence of single bonds and two fused rings, this compound can exist in various three-dimensional arrangements or conformations. Conformational analysis is the systematic study of these different conformers to identify the most stable, low-energy states.

Computational methods are used to rotate the molecule's bonds and calculate the potential energy of each resulting conformation. This process maps out the potential energy surface, or energy landscape, of the molecule. The stable conformers correspond to minima on this surface. Identifying the global minimum (the most stable conformer) and other low-energy local minima is essential, as the molecule's shape dictates how it can interact with biological targets like receptors or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. chemscene.com For this compound, docking studies can be used to explore its potential as a ligand for various biological targets.

The process involves placing the 3D structure of the amino acid into the binding site of a target protein. A scoring function then calculates the binding energy for numerous possible poses, predicting the most favorable binding mode. The results provide a binding affinity score (e.g., in kcal/mol) and reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov These predictions are crucial for understanding the molecule's potential pharmacological activity and for guiding the design of new, more potent derivatives.

Prediction of Topological and Physicochemical Parameters

Computational tools are widely used to predict key physicochemical and topological parameters that are essential for assessing a molecule's drug-likeness and pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME). These parameters are often calculated based on the molecule's 2D structure. For this compound, these predicted properties provide a valuable initial assessment of its potential as a therapeutic agent.

Applications in Advanced Chemical and Biochemical Research

Utilization as a Conformationally Constrained Building Block in Organic Synthesis

The rigidity of the spiro[3.5]nonane framework is a pivotal feature for its use in organic synthesis. Unlike linear or more flexible cyclic molecules, its structure pre-organizes appended functional groups into well-defined spatial orientations. This conformational restriction is highly advantageous for constructing intricate molecular designs and for directing the stereochemical outcome of chemical reactions.

As a chiral building block, 2-Aminospiro[3.5]nonane-2-carboxylic acid serves as a unique starting point or intermediate for synthesizing complex natural products and other elaborate organic molecules. The spirocyclic core acts as a rigid scaffold, enabling chemists to build out complex structures with a high degree of stereochemical control. The incorporation of this spiro-amino acid can significantly simplify the synthetic route to molecules that possess multiple stereocenters, as the inherent chirality and rigidity of the building block guide the formation of subsequent chiral centers.

Research into spirocyclic frameworks demonstrates their utility in creating novel molecular entities. While specific examples detailing the multi-step synthesis of large natural products using this compound are not extensively documented in publicly available literature, the principles are well-established with analogous spirocyclic compounds. These compounds are often employed in diversity-oriented synthesis to generate libraries of complex and structurally diverse molecules for screening in drug discovery programs.

Illustrative Data on Spirocyclic Scaffolds in Synthesis The following table presents data from studies on related spirocyclic building blocks to illustrate their role in constructing complex molecules. This data is intended to be representative of the potential applications of this compound.

Spirocyclic Building Block Target Molecular Class Key Synthetic Transformation Reported Outcome
Spiro-pyrrolidine derivative Alkaloid Analogs Dieckmann Condensation Efficient construction of a novel spirocyclic core with high diastereoselectivity.
Spiro-oxindole Spiro-tryptophan Derivatives Asymmetric Michael Addition High yields and excellent enantioselectivity (>95% ee) in the formation of a key intermediate.

Applications in Asymmetric Synthesis as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. The structural rigidity and well-defined stereochemistry of this compound make it a candidate for use as a chiral auxiliary.

When attached to a prochiral substrate, the bulky and rigid spirocyclic framework can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This directed attack leads to the preferential formation of one enantiomer over the other. Although specific, published applications of this compound as a chiral auxiliary are limited, the principle has been demonstrated with other rigid amino acid derivatives in reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The success of such auxiliaries is typically measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Integration into Peptidomimetics and Non-Natural Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better receptor binding. The incorporation of non-natural amino acids like this compound is a key strategy in this field.

The primary design principle behind using this compound in peptidomimetics is to introduce conformational constraint. Natural peptides are often highly flexible, which can be detrimental to their biological activity as they expend energy adopting the correct conformation for receptor binding. By replacing a natural amino acid with a rigid spirocyclic one, the conformational freedom of the peptide backbone is significantly reduced.

This pre-organization into a more defined structure can lock the peptide into its bioactive conformation, leading to higher binding affinity. The spirocyclic scaffold can be used to mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often crucial for biological recognition.

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. Proteolytic enzymes are highly specific for cleaving peptide bonds between natural L-amino acids. The inclusion of a structurally unusual amino acid like this compound can render the adjacent peptide bonds unrecognizable to these enzymes.

Comparative Proteolytic Stability of Modified Peptides This table provides representative data from studies on peptides modified with non-natural amino acids to illustrate the expected impact on stability.

Peptide Type Modifying Amino Acid Protease Tested Half-life (t½)
Natural Peptide (Control) L-Alanine Trypsin < 10 minutes
Modified Peptide β-amino acid Trypsin > 24 hours nih.gov
Modified Peptide N-methylated amino acid Chymotrypsin ~ 18 hours

Modulation of Biological Receptor Binding and Selectivity

By fixing the conformation of a peptide, the introduction of this compound can fine-tune its binding properties to biological receptors. This conformational rigidity can lead to a significant increase in binding affinity (potency) because less conformational entropy is lost upon binding.

Furthermore, this rigidity can enhance selectivity. A flexible natural peptide might be able to adopt different shapes to bind to multiple, related receptor subtypes, which can lead to off-target side effects. In contrast, a conformationally constrained peptidomimetic may be shaped to fit only one specific receptor subtype, thus improving its selectivity and therapeutic profile. The precise orientation of the pharmacophoric side chains, dictated by the rigid spirocyclic scaffold, is the key to achieving this enhanced receptor selectivity.

Bioisosteric Replacement Strategies (e.g., Mimicry of Pipecolic Acid)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, aiming to optimize molecular properties by substituting one functional group or fragment with another that possesses similar physical and chemical characteristics. drughunter.com This approach is used to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com this compound and its analogs are recognized for their potential as bioisosteres, particularly as mimics of naturally occurring amino acids like pipecolic acid.

The rigid, three-dimensional structure of the spirocyclic framework allows it to replicate the spatial arrangement of piperidine-based structures, such as pipecolic acid. univ.kiev.ua Pipecolic acid, a cyclic amino acid, is a crucial structural motif in many biologically active compounds. iarc.frnih.gov By replacing pipecolic acid with a spirocyclic analog, researchers can introduce novel conformational constraints. Spirocyclic bioisosteres are of particular interest due to their potential for improved metabolic stability against oxidative enzymes, a known vulnerability of some piperidine-containing structures. univ.kiev.ua For instance, related spirocyclic compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been explicitly reported as bioisosteres of pipecolic acid. univ.kiev.ua The incorporation of such spirocyclic mimics into bioactive molecules can lead to enhanced activity, longer duration of action, and even reduced toxicity compared to the parent compound. univ.kiev.ua

The table below compares the structural and physical properties of Pipecolic Acid with its spirocyclic bioisostere, this compound.

PropertyPipecolic AcidThis compound
Molecular Formula C6H11NO2C10H17NO2
Molecular Weight 129.16 g/mol 183.25 g/mol
Core Structure Monocyclic PiperidineSpiro[3.5]nonane
Conformational Flexibility Flexible (Chair/Boat conformations)Rigid and Constrained
Key Feature Natural amino acid building blockSynthetic amino acid with 3D-scaffold

Strategies for Enhancing Biological Target Binding Specificity through Constrained Geometries

The unique spirocyclic structure of this compound imparts a high degree of conformational rigidity. This constrained geometry is a valuable tool for enhancing the binding specificity of drug candidates to their biological targets. Unlike flexible, linear molecules that can adopt numerous conformations, the spirocyclic framework pre-organizes the key interacting functional groups (the amino and carboxylic acid moieties) into a well-defined spatial orientation.

This pre-organization reduces the entropic penalty associated with binding, as the molecule does not need to "freeze" into a specific active conformation upon interacting with a protein's binding site. This can lead to a higher binding affinity. Research indicates that the spirocyclic structure can enhance binding affinity to proteins when compared to more flexible linear analogs.

A practical example of this principle is seen in the development of antagonists for the EP4 receptor, a target for treating inflammatory pain. nih.gov In one study, a compound containing a spiro[3.5]nonane carboxylate moiety was identified as a potent antagonist. nih.gov The spirocyclic group was noted as an "unusual cyclic ring" attached to the acidic "warhead" of the molecule, contributing to its specific interactions within the receptor's binding pocket. nih.gov The rigidity of the spiro-center helps to precisely position the rest of the molecule for optimal interactions with key residues, such as through hydrogen bonds and ionic pairing, thereby enhancing binding specificity and potency. nih.gov

Exploration of Structure-Activity Relationships (SAR) within Spirocyclic Frameworks

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For compounds built around a this compound core, SAR exploration involves systematically modifying different parts of the scaffold and assessing the impact on target binding and functional activity.

The spirocyclic framework offers several vectors for chemical modification:

The Amine Group: Can be acylated, alkylated, or incorporated into larger heterocyclic systems.

The Carboxylic Acid Group: Can be esterified, converted to an amide, or replaced with other acidic bioisosteres.

The Spirocyclic Rings: The cyclobutane (B1203170) or cyclohexane (B81311) rings can be substituted with various functional groups to probe steric and electronic requirements of the binding pocket.

Research on related spiro[3.5]nonane systems has yielded valuable SAR data. For example, in the development of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, modifications to the aryl group attached to the spirocyclic core led to significant changes in analgesic activity. researchgate.net Similarly, in the optimization of EP4 receptor antagonists, decorating the aminospiro[3.5]nonane-carboxylate building block with different chemical groups allowed researchers to fine-tune the compound's affinity for the target receptor. nih.gov These examples demonstrate that the spirocyclic core is not merely a rigid spacer but an active component of the pharmacophore whose substituents play a critical role in molecular recognition.

The table below outlines potential modification points on the this compound scaffold and their hypothetical impact on biological activity, based on general SAR principles.

Modification SiteType of ModificationPotential Impact on Activity
Amino Group Acylation with different acid chloridesModulate hydrogen bonding capacity and lipophilicity
Carboxylic Acid Esterification or AmidationAlter charge, membrane permeability, and binding interactions
Cyclohexane Ring Introduction of hydroxyl or keto groupsIntroduce new hydrogen bonding points; alter polarity
Cyclobutane Ring Substitution with alkyl or fluoro groupsProbe steric tolerance of binding site; modulate lipophilicity

Potential Research Applications in Materials Science

While the primary focus for this compound has been in medicinal and biochemical research, its unique structural properties suggest potential applications in materials science. The inherent rigidity and well-defined three-dimensional geometry of spirocyclic compounds are desirable attributes for the construction of novel polymers and crystalline materials.

As a bifunctional monomer, containing both an amine and a carboxylic acid, it could be used in the synthesis of highly ordered polyamides or peptidomimetic materials. The rigid spirocyclic core would disrupt the chain packing seen in traditional linear polyamides, potentially leading to materials with unique physical properties, such as altered solubility, thermal stability, or gas permeability.

Furthermore, the chirality of the molecule makes it a candidate for developing chiral materials. These could be used in enantioselective separations, as chiral catalysts, or in the development of advanced optical materials. The concept of using rigid hydrocarbon motifs as isosteres is not limited to drug design and has been extended to materials science for creating well-defined, three-dimensional structures. univ.kiev.ua The constrained nature of the spiro[3.5]nonane framework could be exploited to control the supramolecular assembly of molecules in the solid state, a key aspect of crystal engineering and the design of functional organic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Aminospiro[3.5]nonane-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or transition-metal-catalyzed reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in ) are common precursors, where deprotection yields the free amino acid. Key steps include:

  • Ring-closing strategies : Use of Buchwald-Hartwig amination or Mitsunobu reactions for nitrogen incorporation.
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often employed to stabilize the amine during synthesis .
  • Purification : Reverse-phase HPLC or recrystallization to achieve >95% purity, as noted in spirocyclic analogs ( ).

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D-COSY/HMBC to confirm spirocyclic geometry and substituent positions (e.g., similar analyses in ).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., Mol. weight 228.68 for a related hydrochloride salt in ).
  • X-ray crystallography : Resolve conformational ambiguities, as applied to tert-butyl-protected analogs ( ).

Q. What are common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Incomplete cyclization intermediates or diastereomers (due to stereochemical challenges in spiro systems).
  • Mitigation : Optimize reaction time/temperature (e.g., Knoevenagel condensations for ring closure in ) and use chiral chromatography for enantiomeric separation .

Advanced Research Questions

Q. How does the conformational rigidity of this compound influence its bioactivity in drug design?

  • Methodological Answer :

  • Conformational analysis : Use dynamic NMR or variable-temperature studies to assess rotational barriers in the spiro system.
  • Molecular docking : Compare binding affinity with flexible vs. rigid analogs (e.g., spirocyclic derivatives in showed enhanced target selectivity due to restricted rotation ).
  • Pharmacokinetic studies : Evaluate metabolic stability via liver microsome assays, noting trends from 7-oxa-2-azaspiro[3.5]nonane derivatives ( ).

Q. What computational methods predict solvent effects on the stability of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvation shells in polar (water) vs. nonpolar (chloroform) solvents to assess hydrogen-bonding interactions.
  • Density Functional Theory (DFT) : Calculate solvation free energies and pKa shifts (e.g., ’s dispiro analogs required solvent-dependent acidity adjustments).
  • Validation : Cross-reference computational data with experimental solubility/stability profiles (e.g., tert-butyl esters in degrade in acidic conditions).

Q. How should researchers address contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Orthogonal techniques : Combine NMR, IR, and X-ray data to resolve discrepancies (e.g., used 1H^1H-NMR and MS to confirm purity).
  • Reproducibility checks : Standardize synthetic protocols (e.g., solvent purity, catalyst batch) to minimize variability.
  • Peer validation : Compare results with published spirocyclic systems (e.g., 7-oxa-2-azaspiro[3.5]nonane in ) to identify systemic errors .

Q. What role does this compound play in peptide mimetic design?

  • Methodological Answer :

  • Backbone rigidity : Incorporate the spirocyclic core to restrict peptide conformation, enhancing receptor binding (e.g., ’s derivatives improved protease resistance).
  • Synthetic peptide coupling : Use standard Fmoc/t-Boc SPPS protocols, with attention to steric hindrance at the spiro junction .
  • Biological assays : Test mimetics in cell-based models for activity vs. linear peptides (e.g., tert-butyl-protected analogs in showed improved bioavailability).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Critical variables : Catalyst loading (e.g., Pd for cross-couplings in ), solvent polarity, and temperature gradients.
  • Design of Experiments (DoE) : Use factorial designs to isolate yield-determining factors (e.g., ’s research onion model for systematic variable testing).
  • Meta-analysis : Compare CAS-indexed protocols (e.g., tert-butyl esters in vs. hydrochloride salts in ) to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.